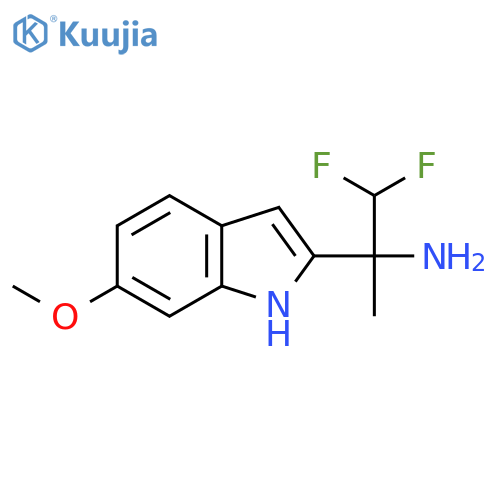

Cas no 2228212-53-9 (1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine)

1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine

- EN300-1956324

- 2228212-53-9

-

- インチ: 1S/C12H14F2N2O/c1-12(15,11(13)14)10-5-7-3-4-8(17-2)6-9(7)16-10/h3-6,11,16H,15H2,1-2H3

- InChIKey: HOBDFQQNWWWBIW-UHFFFAOYSA-N

- ほほえんだ: FC(C(C)(C1=CC2C=CC(=CC=2N1)OC)N)F

計算された属性

- せいみつぶんしりょう: 240.10741940g/mol

- どういたいしつりょう: 240.10741940g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 51Ų

1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1956324-1g |

1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine |

2228212-53-9 | 1g |

$1857.0 | 2023-09-17 | ||

| Enamine | EN300-1956324-0.5g |

1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine |

2228212-53-9 | 0.5g |

$1783.0 | 2023-09-17 | ||

| Enamine | EN300-1956324-0.25g |

1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine |

2228212-53-9 | 0.25g |

$1708.0 | 2023-09-17 | ||

| Enamine | EN300-1956324-10g |

1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine |

2228212-53-9 | 10g |

$7988.0 | 2023-09-17 | ||

| Enamine | EN300-1956324-10.0g |

1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine |

2228212-53-9 | 10g |

$7988.0 | 2023-06-02 | ||

| Enamine | EN300-1956324-0.1g |

1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine |

2228212-53-9 | 0.1g |

$1635.0 | 2023-09-17 | ||

| Enamine | EN300-1956324-2.5g |

1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine |

2228212-53-9 | 2.5g |

$3641.0 | 2023-09-17 | ||

| Enamine | EN300-1956324-0.05g |

1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine |

2228212-53-9 | 0.05g |

$1560.0 | 2023-09-17 | ||

| Enamine | EN300-1956324-5.0g |

1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine |

2228212-53-9 | 5g |

$5387.0 | 2023-06-02 | ||

| Enamine | EN300-1956324-1.0g |

1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine |

2228212-53-9 | 1g |

$1857.0 | 2023-06-02 |

1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine 関連文献

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amineに関する追加情報

1,1-Difluoro-2-(6-Methoxy-1H-Indol-2-Yl)Propan-2-Amine: A Comprehensive Overview

The compound 1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine (CAS No. 2228212-53-9) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science. The molecule consists of a difluorinated propanamine core linked to a 6-methoxyindole moiety, which imparts distinctive electronic and steric properties.

Recent studies have highlighted the importance of difluorinated propanamines in modulating the pharmacokinetic profiles of bioactive molecules. The presence of two fluorine atoms in the propanamine backbone enhances the molecule's lipophilicity, which is crucial for improving drug absorption and bioavailability. Furthermore, the 6-methoxyindole group contributes to the molecule's aromaticity and hydrogen bonding capabilities, making it an attractive candidate for designing ligands in medicinal chemistry.

The synthesis of 1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Researchers have employed various strategies, including Suzuki coupling and Stille cross-coupling reactions, to efficiently construct the indole-propanamine hybrid. These methods not only ensure high yields but also allow for fine-tuning the molecule's substituents to optimize its properties for specific applications.

In terms of biological activity, this compound has shown remarkable potential as a modulator of key cellular pathways. Preclinical studies have demonstrated its ability to inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The difluorinated propanamine moiety plays a critical role in enhancing enzyme inhibition by stabilizing the transition state through fluorine's unique electronic effects.

Moreover, the 6-methoxyindole group contributes to the molecule's selectivity by providing a platform for interactions with specific protein residues. This dual functionality makes 1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine a promising lead compound for developing therapeutic agents targeting Alzheimer's disease and other related conditions.

From a materials science perspective, this compound has also been explored as a precursor for advanced materials such as organic semiconductors and self-healing polymers. Its ability to form stable supramolecular assemblies through hydrogen bonding and π–π interactions makes it an ideal candidate for designing stimuli-responsive materials. Recent advancements in this area have leveraged its unique properties to create materials with tunable mechanical and electronic characteristics.

In conclusion, 1,1-difluoro-2-(6-methoxy-1H-indol-2-y l)propananmine (CAS No. 222821 53 9) stands out as a versatile molecule with diverse applications across multiple disciplines. Its innovative structure, combined with cutting-edge synthetic methodologies and biological insights, positions it as a key player in modern chemical research. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both medicinal chemistry and materials science.

2228212-53-9 (1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine) 関連製品

- 2680690-99-5(benzyl N-2-(6-fluoropyridin-2-yl)propylcarbamate)

- 98275-29-7(4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-)

- 1246817-96-8(3-Methyl Pseudoephedrine)

- 2034526-58-2(1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidine-4-carboxamide)

- 863446-41-7(N-(3-fluorophenyl)-2-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)

- 1807149-07-0(3-(Difluoromethyl)-4-iodo-6-methylpyridine-2-sulfonamide)

- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)

- 1890665-98-1(5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane)

- 2413878-82-5(4-Bromo-3-ethynyl-1-methylpyrazole)

- 2228913-98-0(3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine)